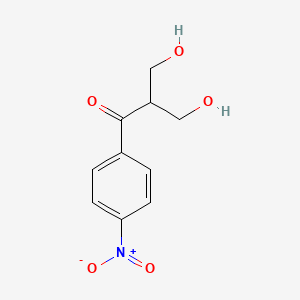

3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one

Description

3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one is a multifunctional organic compound characterized by a propan-1-one backbone substituted with hydroxyl, hydroxymethyl, and 4-nitrophenyl groups. The presence of the nitro group at the para position on the phenyl ring enhances electron-withdrawing effects, influencing its stability and interaction with biological targets. The hydroxymethyl and hydroxyl groups contribute to its polarity, affecting solubility and hydrogen-bonding capabilities .

Properties

CAS No. |

648416-57-3 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C10H11NO5/c12-5-8(6-13)10(14)7-1-3-9(4-2-7)11(15)16/h1-4,8,12-13H,5-6H2 |

InChI Key |

TWEBNKUHHZWBNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CO)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a phenylpropane derivative followed by hydroxylation and hydroxymethylation under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects: The para-nitro group in the target compound enhances electron-withdrawing effects compared to meta-nitro analogs (e.g., 1-(2-Hydroxy-3-nitrophenyl)propan-1-one), stabilizing the molecule but reducing nucleophilic reactivity .

Functional Group Modifications: Replacement of hydroxyl with trifluoromethylthio () introduces lipophilicity, favoring membrane penetration in antimicrobial applications. Glycosylation () significantly alters pharmacokinetics, enhancing bioavailability compared to non-glycosylated analogs.

Biological Activity: The target compound’s hydroxyl and nitro groups may synergize for enzyme inhibition, similar to curcumin’s polyphenol-driven antioxidant activity . Cyclopropyl-containing analogs () exhibit photostability but lack the polar interactions critical for biological targeting .

Biological Activity

3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one, often referred to as a nitrophenyl derivative, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one has a molecular formula of C12H13NO4 and a molecular weight of approximately 235.24 g/mol. The presence of the hydroxymethyl group and the nitrophenyl moiety contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| Structure | Chemical Structure |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxymethyl groups can donate electrons, thus acting as antioxidants. This property is crucial in mitigating oxidative stress in cells.

- Anticancer Potential : Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with nitrophenyl groups have shown IC50 values ranging from 0.20 to 48.0 μM against different cancer types, suggesting potential as anticancer agents .

- Enzyme Inhibition : The nitrophenyl group may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibitors play a critical role.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of nitrophenyl compounds exhibited selective cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The most potent derivatives showed IC50 values below 10 μM, indicating strong anticancer potential .

- Mechanistic Insights : Research highlighted that these compounds could inhibit ATP-binding sites on tyrosine kinase receptors, mimicking the action of established anticancer drugs like gefitinib . This suggests that 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one might share similar pathways in disrupting cancer cell proliferation.

- Antioxidant Properties : In vitro assays have confirmed that the compound exhibits significant antioxidant activity, which could be beneficial in preventing cellular damage associated with oxidative stress .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Hydroxy-2-(hydroxymethyl)-1-(4-nitrophenyl)propan-1-one, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one | Contains multiple hydroxymethyl groups | Exhibits diverse biological activities |

| 3-Hydroxy-2-methyl-3-(2-naphthyl)-1-(4-nitrophenyl)propan-1-one | Similar nitrophenyl substitution | Notable cytotoxic effects |

| 3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one | Exhibits strong enzyme inhibition | Potential for therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.